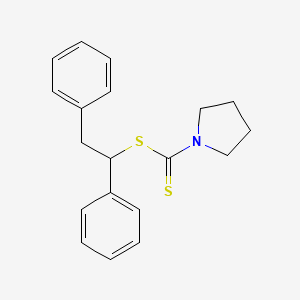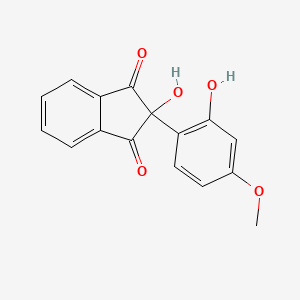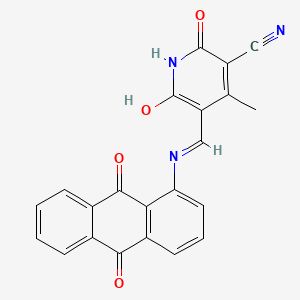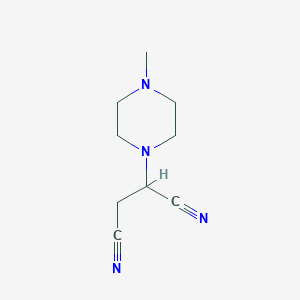
N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cyano, and oxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-Carbamoyl-7-cyano-3-methyl-4-oxo-2,5-dioxa-3,6-diazaoct-6-en-8-amide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic
特性
CAS番号 |
71063-95-1 |
|---|---|
分子式 |
C7H9N5O5 |
分子量 |
243.18 g/mol |
IUPAC名 |
[[2-(carbamoylamino)-1-cyano-2-oxoethylidene]amino] N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C7H9N5O5/c1-12(16-2)7(15)17-11-4(3-8)5(13)10-6(9)14/h1-2H3,(H3,9,10,13,14) |
InChIキー |
RRSYNIWBMOKTOM-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)ON=C(C#N)C(=O)NC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)

![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)


